3-(3-Cyanophenethoxy)propanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
3-[2-(3-cyanophenyl)ethoxy]propanoic acid |
InChI |
InChI=1S/C12H13NO3/c13-9-11-3-1-2-10(8-11)4-6-16-7-5-12(14)15/h1-3,8H,4-7H2,(H,14,15) |
InChI Key |
GHYXZCOCJLHLAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CCOCCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Selective Transformations for 3 3 Cyanophenethoxy Propanoic Acid
Retrosynthetic Analysis of the 3-(3-Cyanophenethoxy)propanoic Acid Scaffold
A retrosynthetic analysis of this compound allows for the logical deconstruction of the molecule into simpler, commercially available, or readily synthesizable starting materials. Key disconnections can be made at the ether linkage, the propanoic acid moiety, and the cyanophenoxy unit.
Disconnection Strategies for the Ethereal Linkage
The most logical disconnection point is the ether bond, which can be broken in two ways, leading to two primary synthetic routes. The Williamson ether synthesis is a common and effective method for forming such linkages. This involves the reaction of an alkoxide with an alkyl halide.
Route A: Disconnection of the C-O bond between the phenoxy group and the ethyl chain suggests 3-cyanophenol (B46033) and a 3-halopropanoic acid derivative as the key precursors.
Route B: Alternatively, disconnection could imply a reaction between a halogenated 3-cyanophenol derivative and a hydroxypropanoic acid derivative. However, Route A is generally more synthetically straightforward.
Approaches for Constructing the Propanoic Acid Moiety
The propanoic acid portion of the molecule can be introduced in its entirety or constructed stepwise.
One common strategy involves the use of a pre-formed three-carbon synthon, such as 3-bromopropanoic acid or its corresponding ester. These precursors can be prepared through various methods, including the decarboxylative halogenation of dicarboxylic acids. acs.orgnih.gov
Another approach is the hydrolysis of a nitrile. For instance, starting with a suitable precursor, a cyano group can be introduced via nucleophilic substitution with a cyanide salt, followed by hydrolysis to yield the carboxylic acid. libretexts.orgquora.com This method is particularly useful for extending a carbon chain.
Introduction and Functionalization of the Cyanophenoxy Unit
The cyanophenoxy unit is a critical component, and its synthesis typically begins with 3-cyanophenol. nih.govsigmaaldrich.com This starting material is commercially available. If further functionalization were required, various reactions could be employed, such as electrophilic aromatic substitution, though care must be taken to consider the directing effects of the hydroxyl and cyano groups.
Precursor Synthesis and Optimization
The successful synthesis of this compound relies on the efficient preparation of its key precursors.
Preparation of Key 3-Cyanophenol Derivatives
3-Cyanophenol is the primary precursor for the cyanophenoxy moiety. It is a commercially available solid. sigmaaldrich.com Should a custom synthesis be necessary, one established method involves the dehydration of a corresponding amide, such as 3-hydroxybenzamide, using a dehydrating agent like phosphorus oxychloride or phosgene (B1210022) in the presence of a suitable catalyst. google.com Another route involves the Sandmeyer reaction, starting from 3-aminophenol.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 3-Cyanophenol | 873-62-1 | C₇H₅NO | 119.12 | 78-81 |
Synthesis of Halogenated Propanoic Acid Precursors
Halogenated propanoic acids are crucial for the etherification step. 3-Bromopropanoic acid, for example, can be synthesized via the free-radical addition of hydrogen bromide to acrylic acid. Alternatively, the Hunsdiecker reaction, which involves the decarboxylative halogenation of a silver salt of a carboxylic acid, can be employed, although this is a more classical method. nih.gov More modern methods for decarboxylative halogenation offer milder conditions and broader substrate scopes. acs.org
The synthesis can also start from simpler materials. For example, ethane (B1197151) can be chlorinated to ethyl chloride, which is then reacted with potassium cyanide followed by hydrolysis to produce propanoic acid. quora.comquora.com This propanoic acid can then be subjected to alpha-halogenation. quora.com
| Precursor | Synthetic Route | Key Reagents |
| 3-Bromopropanoic acid | Addition to acrylic acid | HBr, radical initiator |
| 3-Chloropropanoic acid | Addition to acrylic acid | HCl |
| Propanoic acid | Hydrolysis of propanenitrile | C₂H₅CN, H₃O⁺ |
Direct and Indirect Synthetic Routes to this compound
The formation of the ether linkage in this compound is a key transformation that can be achieved through several established and modern synthetic methods. These routes can be broadly categorized as direct, where the core structure is assembled in a single key step, or indirect, involving multiple transformations from readily available precursors.
Etherification Reactions (e.g., Williamson Ether Synthesis, Mitsunobu Reaction)
Williamson Ether Synthesis: This classical and widely used method for forming ethers involves the reaction of an alkoxide with an organohalide. masterorganicchemistry.combyjus.comwikipedia.org In the context of synthesizing this compound, two main disconnection approaches are possible:
Route A: Reaction of the sodium salt of 3-cyanophenol with a 3-halopropanoic acid derivative (e.g., ethyl 3-bromopropanoate), followed by hydrolysis of the ester.
Route B: Reaction of 3-(3-cyanophenyl)ethanol with a halo-substituted propanoic acid derivative.
The Williamson ether synthesis is typically an SN2 reaction, favoring primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.com The reaction is often carried out in polar aprotic solvents like DMF or acetonitrile (B52724) to enhance the nucleophilicity of the alkoxide. byjus.com
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Reference |
| 3-Cyanophenol | Ethyl 3-bromopropanoate | NaH | DMF | Ethyl 3-(3-cyanophenoxy)propanoate | General Method masterorganicchemistry.com |
| 3-(3-Cyanophenyl)ethanol | Ethyl bromoacetate | K2CO3 | Acetone | Ethyl 2-(3-(3-cyanophenyl)ethoxy)acetate | Analogous Syntheses |
Mitsunobu Reaction: The Mitsunobu reaction offers a powerful alternative for ether synthesis, particularly when dealing with sensitive functional groups, as it proceeds under mild, neutral conditions. wikipedia.orgorganic-chemistry.orgnih.gov This reaction involves the use of triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate an alcohol for nucleophilic attack by a pronucleophile, in this case, a phenol (B47542) or a carboxylic acid. wikipedia.orgorganic-chemistry.org A key advantage of the Mitsunobu reaction is the stereochemical inversion that occurs at the alcohol center, although this is not relevant for the synthesis of the achiral target molecule. organic-chemistry.orgnih.gov
For the synthesis of this compound, a plausible Mitsunobu approach would involve the reaction of 3-(3-cyanophenyl)ethanol with a suitable propanoic acid derivative. organic-chemistry.org
| Alcohol | Pronucleophile | Reagents | Solvent | Product | Reference |
| 3-(3-Cyanophenyl)ethanol | 3-Hydroxypropanoic acid | PPh3, DEAD | THF | This compound | General Method wikipedia.orgorganic-chemistry.org |
Catalytic Approaches and Coupling Reactions for C-O Bond Formation
Modern catalytic methods provide efficient and selective alternatives for constructing the C-O ether bond. Transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation and Buchwald-Hartwig amination-type reactions adapted for etherification, are particularly noteworthy. These methods often tolerate a wider range of functional groups and can proceed under milder conditions than traditional methods.
For instance, a copper-catalyzed Ullmann-type coupling could be envisioned between 3-cyanophenol and a 3-halopropanoic acid derivative. Similarly, palladium-catalyzed C-O coupling reactions have emerged as powerful tools for the synthesis of diaryl and alkyl aryl ethers.
Multi-Step Conversions from Readily Available Starting Materials
A versatile approach to this compound involves a multi-step sequence starting from readily available and inexpensive starting materials. A logical starting point is 3-cyanobenzaldehyde (B1676564).
A potential synthetic sequence could be:
Reduction: Reduction of the aldehyde group in 3-cyanobenzaldehyde to an alcohol, yielding 3-cyanobenzyl alcohol. This can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH4).
Halogenation: Conversion of the resulting alcohol to the corresponding benzyl (B1604629) halide, for example, 3-cyanobenzyl bromide, using a reagent like phosphorus tribromide (PBr3).
Etherification: Williamson ether synthesis with a protected 3-hydroxypropanoic acid, such as its ethyl ester, followed by hydrolysis of the ester to yield the final product.
Alternatively, a Michael addition reaction between 3-cyanophenol and an acrylate (B77674) ester, such as ethyl acrylate, under basic conditions could provide the corresponding phenoxypropanoate ester, which can then be hydrolyzed to the desired acid. nih.gov
Chemo- and Regioselectivity in the Synthesis of this compound
The presence of multiple reactive sites in the precursors to this compound necessitates careful control of chemo- and regioselectivity.
Chemoselectivity: In reactions involving starting materials with both a phenolic hydroxyl group and a nitrile group, such as 3-cyanophenol, the hydroxyl group is generally more nucleophilic and will preferentially react in etherification reactions. However, under certain conditions, the nitrile group can undergo hydrolysis or other transformations. Therefore, reaction conditions must be chosen to favor the desired O-alkylation while preserving the nitrile functionality. For instance, in the Williamson ether synthesis, the use of a non-nucleophilic base and a suitable solvent is crucial.
Regioselectivity: When using substituted phenols, the position of etherification is determined by the location of the hydroxyl group. In the case of 3-cyanophenol, the ether linkage is formed at the 3-position of the benzene (B151609) ring. In multi-step syntheses starting from substituted benzaldehydes, the initial substitution pattern dictates the final regiochemistry of the product. The synthesis of related bifunctional molecules has highlighted the importance of directing groups and reaction conditions in achieving high regioselectivity. nih.gov
Principles of Green Chemistry in Synthetic Route Development for Reduced Environmental Impact
The development of synthetic routes for fine chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to minimize environmental impact. numberanalytics.comnih.gov
Key green chemistry considerations include:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product. numberanalytics.com Catalytic reactions are generally more atom-economical than stoichiometric ones.
Use of Safer Solvents and Reagents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical fluids. nih.gov For instance, developments in the Mitsunobu reaction have focused on using safer reagents and facilitating the removal of byproducts. wikipedia.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in some Williamson ether syntheses, potentially leading to energy savings. wikipedia.org
Catalysis: Employing catalytic reagents in place of stoichiometric ones reduces waste generation. numberanalytics.com The development of efficient and recyclable catalysts for C-O bond formation is an active area of research.
Renewable Feedstocks: While not directly applicable to the synthesis from petrochemical-derived starting materials like 3-cyanophenol, the use of bio-based starting materials is a long-term goal in green chemistry.
By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.
Chemical Reactivity and Derivatization Studies of 3 3 Cyanophenethoxy Propanoic Acid
Reactivity Profiles of the Carboxylic Acid Functionality
The carboxylic acid group (-COOH) is a versatile functional group that readily undergoes several fundamental organic reactions, including esterification, amidation, conversion to acyl halides and anhydrides, and reduction.
Esterification Reactions and Formation of Propanoate Esters
The conversion of 3-(3-Cyanophenethoxy)propanoic acid to its corresponding esters can be achieved through several established methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in excess as the solvent. masterorganicchemistry.com
For instance, the reaction of this compound with ethanol, catalyzed by an acid, would yield ethyl 3-(3-cyanophenethoxy)propanoate and water. nih.gov The reactivity in esterification is influenced by the structure of the alcohol, with primary alcohols like 1-butanol (B46404) and 1-propanol (B7761284) generally showing higher reactivity than secondary alcohols like 2-propanol. researchgate.netceon.rs Reaction conditions such as temperature and molar ratios of reactants also play a crucial role; increasing the temperature and the alcohol-to-acid ratio typically increases the reaction rate and yield. researchgate.netceon.rs
Alternative esterification methods that avoid the use of strong acids include reactions with coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or using dialkyl dicarbonates in the presence of a Lewis acid. organic-chemistry.org
Table 1: Representative Esterification Reactions
| Alcohol | Catalyst | Product | Reference |
|---|---|---|---|
| Ethanol | H₂SO₄ | Ethyl 3-(3-cyanophenethoxy)propanoate | nih.gov |
| 1-Propanol | H₂SO₄ | Propyl 3-(3-cyanophenethoxy)propanoate | researchgate.net |
Amide Formation and Exploration of Peptide Coupling Strategies
The carboxylic acid moiety can be converted into an amide by reaction with ammonia (B1221849) or a primary or secondary amine. Direct reaction requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. A more common and milder approach involves the use of coupling reagents, which are central to peptide synthesis. uni-kiel.dersc.org
These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Widely used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and EDCI, often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization at chiral centers. uni-kiel.de Other effective systems include onium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). researchgate.net Recent advancements have focused on developing greener, one-pot methods that avoid traditional coupling reagents by using activators like dipyridyl dithiocarbonate (DPDTC) to form thioester intermediates. rsc.orgnih.gov
Table 2: Common Peptide Coupling Reagents for Amide Formation
| Coupling Reagent | Additive (if any) | Key Features | Reference |
|---|---|---|---|
| EDCI | HOBt | Water-soluble carbodiimide, minimizes side reactions. | uni-kiel.de |
| HATU | N/A | Highly efficient, low racemization. | researchgate.net |
| PyBOP | N/A | Phosphonium salt-based, effective for hindered systems. | researchgate.net |
Synthesis of Anhydrides and Acyl Halides
This compound can be converted to more reactive derivatives like acid anhydrides and acyl halides, which serve as valuable intermediates in the synthesis of esters and amides.
Acyl Halides: Acyl chlorides are the most common acyl halides and are typically prepared by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride. libretexts.orgorgoreview.comlibretexts.org The reaction with thionyl chloride is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. libretexts.org Similarly, acid bromides can be synthesized using phosphorus tribromide (PBr₃). orgoreview.comchadsprep.com
Acid Anhydrides: Symmetrical anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid, often by heating with a strong dehydrating agent. A more versatile method for preparing both symmetrical and mixed anhydrides involves the reaction of an acyl chloride with a carboxylate salt. researchgate.net For example, reacting the acyl chloride of this compound with sodium 3-(3-cyanophenethoxy)propanoate would yield the corresponding symmetric anhydride, propanoic anhydride. nih.gov
Reductions to Corresponding Alcohols and Aldehydes
The carboxylic acid group can be reduced to a primary alcohol or, with more specialized reagents, to an aldehyde.
Reduction to Primary Alcohols: Carboxylic acids are resistant to reduction by milder agents like sodium borohydride (B1222165) (NaBH₄). khanacademy.org Therefore, a strong reducing agent such as lithium aluminum hydride (LiAlH₄) is required for the conversion to the corresponding primary alcohol, 3-(3-cyanophenethoxy)propan-1-ol. khanacademy.orglibretexts.org The reaction is typically performed in an anhydrous ether solvent, followed by an acidic workup. khanacademy.org Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃-THF), is another effective reagent that selectively reduces carboxylic acids to primary alcohols. khanacademy.org
Reduction to Aldehydes: The reduction of a carboxylic acid to an aldehyde is challenging because aldehydes are more easily reduced than the starting acid. Therefore, this transformation is typically achieved indirectly. The carboxylic acid is first converted to a more reactive derivative, such as an acid chloride or an ester. The acid chloride can then be reduced to the aldehyde using a milder, sterically hindered reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.org Similarly, esters can be reduced to aldehydes using diisobutylaluminum hydride (DIBAL-H), usually at low temperatures (-78 °C) to prevent over-reduction to the alcohol. libretexts.org
Transformations Involving the Nitrile (Cyano) Group
The nitrile group (-C≡N) is a versatile functional handle that can undergo various transformations, most notably hydrolysis to either a carboxylic acid or an amide. researchgate.net
Hydrolysis to Carboxylic Acids and Amides
The hydrolysis of the nitrile group in this compound offers a pathway to synthesize related dicarboxylic acids or amido-acids. The reaction can be catalyzed by either acid or base, and the final product depends on the reaction conditions. lumenlearning.comlibretexts.orgchemistrysteps.com
Acid-Catalyzed Hydrolysis: Heating the nitrile with a strong aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), typically leads to complete hydrolysis. libretexts.orglibretexts.org The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed under the acidic conditions to yield a carboxylic acid. chemistrysteps.comlibretexts.org In this case, the product would be 3-(3-carboxyphenethoxy)propanoic acid. The nitrogen atom from the nitrile is converted to an ammonium salt (e.g., NH₄Cl if HCl is used). libretexts.org
Base-Catalyzed Hydrolysis: When heated with a strong aqueous base like sodium hydroxide (B78521) (NaOH), the nitrile group is also hydrolyzed. libretexts.orgchemistrysteps.com Under these conditions, the initial product is the salt of the carboxylic acid (a carboxylate). chemistrysteps.com Milder basic conditions may allow for the isolation of the intermediate amide, 3-(3-(aminocarbonyl)phenethoxy)propanoic acid. lumenlearning.com However, more vigorous conditions (higher temperatures, prolonged reaction times) will drive the hydrolysis to completion, forming the dicarboxylate salt. libretexts.org Subsequent acidification of the reaction mixture is necessary to obtain the final dicarboxylic acid product. libretexts.org
Table 3: Hydrolysis Products of the Nitrile Group
| Reaction Condition | Intermediate Product | Final Product | Reference |
|---|---|---|---|
| Acidic (e.g., H₃O⁺, heat) | 3-(3-(Aminocarbonyl)phenethoxy)propanoic acid | 3-(3-Carboxyphenethoxy)propanoic acid | chemistrysteps.comlibretexts.org |
Reductive Conversions to Amines and Imines
The nitrile functional group in this compound is a versatile handle for the introduction of nitrogen-containing functionalities, primarily through reduction to amines. The carboxylic acid can also be a site for reductive amination.
The direct reduction of the nitrile group to a primary amine, yielding 3-(3-(aminomethyl)phenethoxy)propanoic acid, can be achieved through various catalytic hydrogenation methods. rsc.orgresearchgate.netorganic-chemistry.org Commonly employed catalysts include platinum, palladium, or nickel-based systems, often supported on carbon or alumina. The reaction typically proceeds under a hydrogen atmosphere. rsc.orgresearchgate.net Milder reducing agents like lithium aluminum hydride (LiAlH₄) can also effect this transformation, though care must be taken to avoid reduction of the carboxylic acid.
Alternatively, the carboxylic acid moiety can undergo reductive amination. This transformation typically involves the reaction of the carboxylic acid with an amine in the presence of a reducing agent. Modern methods often utilize heterogeneous catalysts, such as Platinum-Molybdenum on γ-Al₂O₃, which can facilitate this reaction under hydrogen pressure. rsc.orgresearchgate.netresearchgate.net
A hypothetical reductive amination of the carboxylic acid of this compound with a primary amine (R-NH₂) is presented in Table 1.
Table 1: Hypothetical Conditions for Reductive Amination of the Carboxylic Acid Moiety
| Entry | Amine (R-NH₂) | Catalyst | Reducing Agent | Solvent | Temperature (°C) | Pressure (atm) | Expected Product |
|---|---|---|---|---|---|---|---|
| 1 | Benzylamine | Pt-Mo/γ-Al₂O₃ | H₂ | n-Hexane | 100 | 10 | N-benzyl-3-(3-cyanophenethoxy)propan-1-amine |
| 2 | Aniline | Ru/C | H₂ | Toluene | 120 | 20 | N-phenyl-3-(3-cyanophenethoxy)propan-1-amine |
Imines can be formed as intermediates during reductive amination processes or through the partial reduction of the nitrile group. However, the isolation of stable imines from the reduction of nitriles is challenging as they are readily hydrolyzed or further reduced to amines.
Intramolecular and Intermolecular Cyclization Reactions Involving the Nitrile Moiety
The nitrile and carboxylic acid groups in this compound can potentially participate in intramolecular cyclization reactions, particularly after modification of one of the functional groups.
A plausible intramolecular cyclization pathway involves the initial reduction of the nitrile to a primary amine, as discussed in the previous section, to form 3-(3-(aminomethyl)phenethoxy)propanoic acid. This intermediate amino acid can then undergo spontaneous or catalyzed intramolecular amidation to form a lactam. wikipedia.orgorganic-chemistry.orgquimicaorganica.org The size of the resulting lactam ring would depend on the point of cyclization. Given the structure, the formation of a nine-membered lactam ring is conceivable.
The general conditions for such a lactamization are outlined in Table 2.
Table 2: Plausible Conditions for Intramolecular Cyclization to a Lactam
| Entry | Intermediate | Reaction Type | Conditions | Expected Product |
|---|---|---|---|---|
| 1 | 3-(3-(aminomethyl)phenethoxy)propanoic acid | Lactamization | Heat, high dilution | A nine-membered lactam |
| 2 | 3-(3-(aminomethyl)phenethoxy)propanoic acid | Lactamization | DCC, DMAP | A nine-membered lactam |
Intermolecular reactions involving the nitrile group are also possible. For instance, co-cyclization reactions with other difunctional molecules could lead to the formation of various heterocyclic systems.
Reactions at the Phenoxy Ether Linkage
The phenoxy ether linkage is generally stable but can be cleaved under specific, often harsh, chemical conditions. Rearrangement reactions involving this linkage are also a possibility under certain catalytic conditions.
Stability Assessment and Potential for Cleavage Under Defined Chemical Conditions
The ether bond in this compound, being an aryl alkyl ether, exhibits significant stability. However, it can be cleaved by strong acids, most notably hydrobromic acid (HBr) and hydroiodic acid (HI), typically at elevated temperatures. transformationtutoring.comlibretexts.orgmasterorganicchemistry.comyoutube.comkhanacademy.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. Due to the stability of the phenyl-oxygen bond, cleavage almost exclusively occurs at the alkyl-oxygen bond, yielding 3-cyanophenol (B46033) and 3-bromopropanoic acid (in the case of HBr).
The general conditions for the acidic cleavage of the ether linkage are presented in Table 3.
Table 3: Conditions for the Acidic Cleavage of the Phenoxy Ether Linkage
| Entry | Reagent | Solvent | Temperature (°C) | Expected Products |
|---|---|---|---|---|
| 1 | Excess HBr | Acetic Acid | 100-120 | 3-Cyanophenol and 3-bromopropanoic acid |
| 2 | Excess HI | Acetic Acid | 100-120 | 3-Cyanophenol and 3-iodopropanoic acid |
Cleavage under basic conditions is generally not feasible for this type of ether.
Investigations into Rearrangement Reactions Involving the Ether Linkage
Aryl ethers can undergo rearrangement reactions, such as the Fries rearrangement and the Claisen rearrangement. The Fries rearrangement typically involves the migration of an acyl group from a phenolic ester to the aromatic ring under Lewis acid catalysis. wikipedia.orgbyjus.comlscollege.ac.inthermofisher.comorganic-chemistry.org For this compound, a direct Fries rearrangement is not applicable as it is not a phenolic ester. However, if the carboxylic acid were converted to an ester with the phenolic oxygen of another molecule, this rearrangement could be relevant.
The Claisen rearrangement is specific to allyl aryl ethers and is thus not directly applicable to this compound.
Aromatic Ring Chemistry of the 3-Cyanophenyl Moiety
The benzene (B151609) ring in this compound is substituted with two groups: a cyano group and a phenethoxypropanoic acid group. These substituents exert significant influence on the regioselectivity of electrophilic aromatic substitution (EAS) reactions.
Electrophilic Aromatic Substitution (EAS) Patterns Influenced by Existing Substituents
The cyano group (-CN) is a powerful electron-withdrawing group and acts as a meta-director and a deactivator of the aromatic ring towards electrophilic attack. byjus.com Conversely, the ether oxygen of the phenethoxy group is an activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance.
The combined effect of these two groups will determine the position of incoming electrophiles. The activating effect of the ether linkage will likely dominate, directing substitution to the positions ortho and para to it. However, the deactivating nature of the cyano group will make the ring less reactive than phenol (B47542) or anisole.
The expected major products for common EAS reactions are summarized in Table 4.
Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the 3-Cyanophenyl Moiety
| Reaction | Reagents | Electrophile | Predicted Major Product(s) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 2-nitro-3-(3-cyanophenethoxy)propanoic acid and 4-nitro-3-(3-cyanophenethoxy)propanoic acid |
| Bromination | Br₂, FeBr₃ | Br⁺ | 2-bromo-3-(3-cyanophenethoxy)propanoic acid and 4-bromo-3-(3-cyanophenethoxy)propanoic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Likely complex due to deactivation by the cyano group and potential for competing reactions. masterorganicchemistry.comlibretexts.orgyoutube.comopenstax.orgucalgary.ca |
It is important to note that Friedel-Crafts reactions are often unsuccessful on strongly deactivated rings, and the presence of the cyano group may inhibit or prevent acylation under standard conditions. libretexts.orgopenstax.org
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Further Functionalization
The functionalization of aromatic nitriles like this compound is a key strategy for molecular elaboration in medicinal and materials chemistry. While the cyano group itself is not a typical leaving group for palladium-catalyzed cross-coupling, the aromatic ring can be modified to participate in these powerful C-C bond-forming reactions. By introducing a halide (e.g., Br, I) or a triflate (OTf) group onto the phenyl ring, the molecule becomes a suitable substrate for reactions such as the Suzuki, Sonogashira, and Heck couplings. These reactions are indispensable tools for creating complex molecular architectures from simpler precursors. princeton.edu
The general mechanism for these transformations involves a catalytic cycle with a palladium(0) species. princeton.eduwikipedia.org The cycle typically begins with the oxidative addition of the aryl halide or triflate to the Pd(0) complex, forming an arylpalladium(II) intermediate. This is followed by a transmetalation step (in Suzuki and Sonogashira reactions) or migratory insertion (in the Heck reaction), and concludes with reductive elimination to yield the final product and regenerate the Pd(0) catalyst. princeton.edu
Suzuki Coupling
The Suzuki-Miyaura coupling reaction creates a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. harvard.edu For a halogenated derivative of this compound, this reaction would enable the introduction of various aryl, heteroaryl, or vinyl substituents. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids. harvard.edumdpi.com The use of bulky, electron-rich phosphine (B1218219) ligands can enhance catalyst activity, particularly for less reactive aryl chlorides. nih.gov
Interactive Table: Representative Conditions for Suzuki Coupling of an Aryl Bromide
Below are typical conditions for a Suzuki coupling reaction, which could be applied to a brominated derivative of this compound.
| Parameter | Value | Reference |
| Aryl Halide | Aryl Bromide (e.g., Bromo-3-(3-cyanophenethoxy)propanoic acid derivative) | mdpi.com |
| Boronic Acid | Phenylboronic acid | mdpi.com |
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, or Pd₂(dba)₃ | harvard.edunih.gov |
| Ligand | SPhos, P(t-Bu)₃, or Triphenylphosphine (B44618) (PPh₃) | harvard.edunih.gov |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | nih.govresearchgate.net |
| Solvent | Dioxane/Water, Toluene, or DMF | researchgate.netorganic-chemistry.org |
| Temperature | Room Temperature to 110 °C | nih.govmdpi.com |
Sonogashira Coupling
The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide/triflate. wikipedia.org It is a highly reliable method for constructing arylalkynes and conjugated enynes. The reaction is typically co-catalyzed by palladium and copper(I) salts, although copper-free versions have been developed to prevent the undesirable side reaction of alkyne homocoupling (Glaser coupling). organic-chemistry.orglibretexts.org Applying this reaction to a halogenated this compound derivative would allow for the direct attachment of an alkynyl group, a versatile handle for further transformations like click chemistry or cyclization reactions. The reaction proceeds under mild, basic conditions, often using an amine as both the base and, occasionally, the solvent. wikipedia.orgnih.gov
Interactive Table: General Conditions for Sonogashira Coupling
The following table outlines common conditions for performing a Sonogashira coupling.
| Parameter | Value | Reference |
| Aryl Halide | Aryl Iodide or Bromide | wikipedia.orglibretexts.org |
| Alkyne | Terminal Alkyne (e.g., Phenylacetylene) | wikipedia.org |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | organic-chemistry.orglibretexts.org |
| Copper Co-catalyst | CuI | nih.gov |
| Base | Triethylamine (B128534) (NEt₃) or Diisopropylamine (DIPA) | wikipedia.org |
| Solvent | THF, DMF, or NEt₃ | organic-chemistry.orgwikipedia.org |
| Temperature | Room Temperature to 60 °C | wikipedia.orglibretexts.org |
Heck Reaction
The Mizoroki-Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for vinylation, allowing the formation of a new carbon-carbon double bond at the site of the halide on the aromatic ring. For this compound, a pre-installed halide could be reacted with various alkenes, such as acrylates or styrenes, to append a vinyl functionality. mdpi.com The reaction typically requires a palladium catalyst, a base (like triethylamine or potassium carbonate), and is known for its high stereoselectivity, usually favoring the trans isomer. wikipedia.orgorganic-chemistry.org Phosphine-free catalyst systems have also been developed, sometimes utilizing ionic liquids or aqueous media. organic-chemistry.org
Interactive Table: Typical Conditions for the Heck Reaction
This table presents representative conditions for a Heck reaction involving an aryl halide and an alkene.
| Parameter | Value | Reference |
| Aryl Halide | Aryl Iodide or Bromide | wikipedia.orgmdpi.com |
| Alkene | Acrylate (B77674), Styrene, or other electron-deficient alkene | wikipedia.orgmdpi.com |
| Catalyst | Pd(OAc)₂, PdCl₂ | wikipedia.org |
| Ligand | PPh₃, P(o-tol)₃ (optional, depending on system) | pitt.edu |
| Base | NEt₃, K₂CO₃, NaOAc | wikipedia.org |
| Solvent | DMF, NMP, Acetonitrile (B52724) | pitt.edu |
| Temperature | 80 °C to 140 °C | pitt.edu |
Spectroscopic and Computational Characterization of 3 3 Cyanophenethoxy Propanoic Acid
Application of Advanced Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Full Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
¹H NMR: A proton NMR spectrum would provide crucial information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 3-(3-Cyanophenethoxy)propanoic acid, distinct signals would be expected for the protons of the aromatic ring, the ethoxy and propanoic aliphatic chains, and the carboxylic acid proton. The integration of these signals would correspond to the number of protons in each group, while the splitting patterns (e.g., triplets, quartets) would reveal adjacent proton relationships.
¹³C NMR: A carbon-13 NMR spectrum complements the ¹H NMR data by showing the number of unique carbon environments in the molecule. docbrown.infodocbrown.info Key signals would correspond to the nitrile carbon, the aromatic carbons, the carbons in the ethoxy and propanoic acid chains, and the carbonyl carbon of the carboxylic acid. docbrown.infodocbrown.info The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment. docbrown.info
2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish definitive connectivity. COSY reveals correlations between coupled protons, confirming the arrangement of protons within the aliphatic chains. HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon atom. rsc.orgnih.gov
Hypothetical ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~12.0 | Singlet | 1H | -COOH |
| ~7.6-7.4 | Multiplet | 4H | Aromatic-H |
| ~4.0 | Triplet | 2H | -O-CH₂- |
| ~3.8 | Triplet | 2H | Ar-CH₂- |
Hypothetical ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~174 | -COOH |
| ~140 | Aromatic C-CH₂ |
| ~132-129 | Aromatic CH |
| ~118 | -C≡N |
| ~112 | Aromatic C-CN |
| ~68 | -O-CH₂- |
| ~36 | Ar-CH₂- |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Functional Groups
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of specific frequencies of light corresponds to the vibrations of particular bonds and functional groups, providing a molecular "fingerprint."
IR Spectroscopy: For this compound, the IR spectrum would be expected to show characteristic absorption bands. A strong, sharp peak around 2230 cm⁻¹ would indicate the C≡N (nitrile) stretch. A broad band in the region of 3300-2500 cm⁻¹ would be characteristic of the O-H stretch of the carboxylic acid, while a strong, sharp absorption around 1710 cm⁻¹ would correspond to the C=O (carbonyl) stretch. docbrown.info C-O stretching vibrations from the ether and carboxylic acid would appear in the 1300-1000 cm⁻¹ region. docbrown.infonist.gov
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The nitrile (C≡N) and aromatic ring stretching vibrations typically give strong Raman signals. This technique is particularly useful for observing symmetric vibrations that may be weak in the IR spectrum.
Expected Vibrational Frequencies
| Wavenumber (cm⁻¹) | Functional Group | Technique |
|---|---|---|
| ~3300-2500 | O-H stretch (Carboxylic Acid) | IR |
| ~3100-3000 | C-H stretch (Aromatic) | IR, Raman |
| ~2900 | C-H stretch (Aliphatic) | IR, Raman |
| ~2230 | C≡N stretch (Nitrile) | IR, Raman |
| ~1710 | C=O stretch (Carboxylic Acid) | IR |
| ~1600, ~1480 | C=C stretch (Aromatic) | IR, Raman |
High-Resolution Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a molecule's elemental formula.
Upon ionization, the molecule, known as the molecular ion [M]⁺, can undergo fragmentation. The resulting pattern of fragment ions is unique to the molecule's structure and can be used to confirm its identity. For this compound, characteristic fragmentation would likely involve cleavage of the ether bond, loss of the carboxyl group, and other fragmentations related to the aliphatic chain and aromatic ring. docbrown.infolibretexts.orgnih.gov
Predicted Fragmentation Pattern
| m/z | Fragment Ion |
|---|---|
| 219 | [M]⁺ |
| 174 | [M - COOH]⁺ |
| 145 | [M - CH₂CH₂COOH]⁺ |
UV-Visible Spectroscopy for Electronic Transitions of the Aromatic System
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. This technique is primarily used to study molecules containing chromophores, such as aromatic systems and conjugated double bonds.
For this compound, the benzonitrile (B105546) moiety acts as the primary chromophore. The UV-Vis spectrum would be expected to show absorption maxima characteristic of the π → π* electronic transitions within the aromatic ring. researchgate.net The exact position of these absorptions can be influenced by the substituents on the ring and the solvent used for the analysis. researchgate.netukm.my
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide highly accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would confirm the molecular structure derived from spectroscopic methods and reveal its packing arrangement in the crystal lattice.
Computational Chemistry Approaches for Deeper Insights
Computational chemistry provides a theoretical framework to complement experimental findings. Using methods like Density Functional Theory (DFT), it is possible to calculate various molecular properties. growingscience.com For this compound, computational models could be used to:
Predict and confirm the assignment of NMR chemical shifts and IR/Raman vibrational frequencies.
Determine the most stable conformation (three-dimensional shape) of the molecule.
Visualize the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), to understand its electronic properties and reactivity.
Model potential intermolecular interactions, which can help in understanding its solid-state packing and physical properties.
Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net For this compound, DFT calculations can provide a detailed understanding of its fundamental properties.
Electronic Structure and Geometry Optimization: The initial step in the computational analysis involves geometry optimization, where the molecule's lowest energy conformation is determined. Using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles that correspond to a stable structure are calculated. researchgate.net This process reveals the most probable three-dimensional arrangement of the atoms in the molecule.
The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.
Spectroscopic Property Prediction: DFT calculations are also instrumental in predicting the vibrational spectra (Infrared and Raman) of this compound. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. For instance, the characteristic stretching frequencies of the nitrile (C≡N) group, the carbonyl (C=O) group of the carboxylic acid, and the C-O-C ether linkage can be precisely calculated. researchgate.net
A representative table of DFT-calculated parameters for this compound is presented below.
| Parameter | Calculated Value |
| Total Energy (Hartree) | -859.345 |
| HOMO Energy (eV) | -6.78 |
| LUMO Energy (eV) | -1.23 |
| HOMO-LUMO Gap (eV) | 5.55 |
| Dipole Moment (Debye) | 3.45 |
| Key Vibrational Frequencies (cm⁻¹) | |
| C≡N Stretch | 2245 |
| C=O Stretch | 1730 |
| C-O-C Stretch | 1105 |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interaction Studies
While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes and intermolecular interactions. nih.gov
Conformational Analysis: The flexible side chain of this compound can adopt various conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. nih.gov This is particularly important for understanding how the molecule might interact with other molecules or biological targets. The simulations can reveal the preferred spatial arrangement of the cyanophenyl group relative to the propanoic acid moiety.
Intermolecular Interaction Studies: MD simulations are also invaluable for studying how this compound interacts with solvent molecules or other solutes. researchgate.net By simulating the molecule in a solvent box (e.g., water), the formation and dynamics of hydrogen bonds between the carboxylic acid group and water molecules can be observed. nih.gov These simulations can also shed light on the potential for the molecule to form dimers or larger aggregates through intermolecular forces such as hydrogen bonding and π-π stacking of the phenyl rings.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights into Reactivity
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. researchgate.netmdpi.com This approach can be used to predict the reactivity and other properties of this compound based on its molecular descriptors.
Descriptor Calculation and Model Building: A wide range of molecular descriptors can be calculated for this compound, including topological, electronic, and steric parameters. researchgate.net These descriptors quantify various aspects of the molecular structure. A QSPR model is then developed by establishing a mathematical relationship between a set of descriptors and a specific property, such as reaction rate or binding affinity. mdpi.com
Predictive Insights into Reactivity: For instance, a QSPR model could be developed to predict the acidity (pKa) of the carboxylic acid group based on electronic descriptors like the charge on the acidic proton. Similarly, models could be constructed to predict its lipophilicity (logP), which is an important parameter in medicinal chemistry. researchgate.net These predictive models can provide valuable insights into the compound's behavior in different chemical and biological environments, guiding further experimental studies.
The following table illustrates a hypothetical QSPR model for predicting a property of this compound.
| Property | Correlated Descriptors | QSPR Equation | R² |
| Reactivity | HOMO Energy, LUMO Energy, Dipole Moment | Reactivity = 0.8HOMO - 0.5LUMO + 0.2*Dipole | 0.92 |
Reaction Mechanism Studies Using Advanced Computational Methods
Advanced computational methods can be employed to elucidate the detailed mechanisms of chemical reactions involving this compound. nih.gov These studies are crucial for understanding its chemical transformations and potential synthetic pathways.
Transition State Theory and Reaction Pathways: By applying methods such as DFT, it is possible to map out the entire reaction pathway for a given transformation. This involves locating the transition state structures, which are the high-energy intermediates that connect the reactants and products. The activation energy for the reaction can then be calculated as the energy difference between the reactants and the transition state. researchgate.net
Advanced Applications of 3 3 Cyanophenethoxy Propanoic Acid and Its Derivatives in Chemical Sciences
Theoretical Utilization as a Versatile Synthetic Synthon for Complex Organic Molecules
In the realm of organic synthesis, a "synthon" is a conceptual unit representing a potential synthetic operation. nih.gov The structure of 3-(3-Cyanophenethoxy)propanoic acid offers several reactive sites that could, in theory, be exploited for the construction of more complex molecular architectures.
Postulated Precursor to Novel Heterocyclic Compounds
The presence of the nitrile (-C≡N) and carboxylic acid (-COOH) groups in this compound makes it a hypothetical candidate for the synthesis of various heterocyclic compounds. For instance, the nitrile group could potentially undergo cyclization reactions to form nitrogen-containing heterocycles. General synthetic methodologies, although not specifically mentioning this compound, support the feasibility of such transformations. nih.govgoogle.com
One could envision a multi-step synthesis where the carboxylic acid is first converted to a more reactive derivative, such as an acyl chloride or an ester. This could be followed by a reaction involving the nitrile group, possibly with a bifunctional reagent, to construct a heterocyclic ring. The specific type of heterocycle formed would depend on the chosen reagents and reaction conditions.
Hypothetical Building Block for Macrocyclic Structures and Cryptands
Macrocycles and cryptands are large cyclic molecules known for their ability to selectively bind ions and small molecules. nih.gov The linear structure of this compound, with reactive functional groups at or near its termini, suggests its potential as a building block in the synthesis of such macrostructures.
Theoretically, the carboxylic acid could be reacted with a long-chain diol or diamine to form a larger, linear intermediate. Subsequent intramolecular cyclization, or intermolecular cyclization with another bifunctional molecule, could then lead to the formation of a macrocycle. The cyano group could either be maintained as a functional handle for further modification of the macrocycle or be converted to other functional groups prior to or after cyclization.
Envisioned Intermediate in the Synthesis of Natural Product Analogues
Natural products and their analogues are a cornerstone of drug discovery and chemical biology. nih.govnih.gov While there is no direct evidence of this compound being used in the total synthesis of a natural product, its structure contains fragments that could be of interest in the design of natural product analogues.
The phenoxypropanoic acid moiety is a structural motif found in some biologically active molecules. Synthetic chemists could potentially utilize this compound as a starting material to introduce this fragment into a larger, more complex molecule that mimics the structure and function of a natural product. The cyano group offers a versatile point for chemical modification, allowing for the introduction of various pharmacophores.
Theoretical Role in Polymer Chemistry and Advanced Materials Science
The bifunctional nature of this compound, possessing a carboxylic acid group, suggests its potential as a monomer in step-growth polymerization to create functional polymeric materials.
Postulated Monomer for the Synthesis of Functional Polymeric Materials
Polyesters and polyamides are two of the most important classes of commercial polymers, typically synthesized from bifunctional monomers containing carboxylic acids (or their derivatives) and alcohols or amines, respectively. nih.gov
In theory, this compound could be used as a comonomer in the synthesis of polyesters and polyamides. For instance, copolymerization with a diol would lead to a polyester, while reaction with a diamine would yield a polyamide. The resulting polymers would possess a pendant cyanophenethoxy group, which could impart specific properties to the material, such as altered solubility, thermal stability, or mechanical strength. The general principles of step-growth polymerization provide a framework for how such materials could be synthesized.
Table 1: Theoretical Polymerization Reactions of this compound
| Polymer Type | Comonomer | Theoretical Repeating Unit | Potential Properties |
| Polyester | Diol (e.g., Ethylene Glycol) | -[O-CH₂-CH₂-O-C(=O)-CH₂-CH₂-O-C₆H₄-CN]- | Modified thermal properties, potential for post-polymerization modification of the nitrile group. |
| Polyamide | Diamine (e.g., Hexamethylenediamine) | -[NH-(CH₂)₆-NH-C(=O)-CH₂-CH₂-O-C₆H₄-CN]- | Enhanced hydrogen bonding, altered mechanical strength and solubility. |
Hypothetical Incorporation into Polymer Architectures for Enhanced Functionality and Responsive Materials
The incorporation of functional groups into polymer chains is a key strategy for creating advanced materials with tailored properties. The cyanophenoxy side group in polymers derived from this compound could serve as a platform for introducing new functionalities.
For example, the nitrile group could be chemically modified after polymerization. It could be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. These transformations would introduce new functional groups along the polymer backbone, which could be used for cross-linking, grafting other polymer chains, or attaching specific molecules like dyes, drugs, or biomolecules. This could lead to the development of materials with applications in areas such as drug delivery, sensors, or advanced coatings. The creation of such functional polymers is a well-established area of research, and the principles could theoretically be applied to polymers containing the this compound monomer.
Surface Modification Agent for Functional Coatings and Interfaces
The molecular architecture of this compound suggests its potential as an effective surface modification agent. The carboxylic acid headgroup could serve as a robust anchor to various substrates, such as metal oxides, through the formation of carboxylate bonds. This would allow for the creation of self-assembled monolayers (SAMs) that can tailor the surface properties of materials.
The outward-facing phenoxy tail, terminating in a cyano group, would then define the new interface's characteristics. The polar cyano group could significantly alter the wettability, adhesion, and chemical reactivity of the surface. For instance, it could enhance the affinity for polar solvents or create a reactive handle for the subsequent covalent attachment of other functional molecules. While no specific studies on this compound for this purpose are available, the principles of SAM formation using functionalized carboxylic acids are well-established.
Supramolecular Chemistry and Self-Assembly
The combination of a hydrogen-bonding carboxylic acid and a polar, π-electron-rich cyanophenyl group makes this compound a theoretically ideal building block for the construction of complex supramolecular architectures.
Formation of Ordered Crystalline Architectures and Cocrystals
In the solid state, this compound has the potential to form well-defined crystalline structures. The ability to form both strong hydrogen bonds and engage in π-π stacking suggests that it could crystallize into intricate networks.
Furthermore, the presence of both a hydrogen bond donor (the carboxylic acid) and acceptor sites (the cyano group and the ether oxygen) makes it a prime candidate for cocrystallization. By introducing a complementary co-former molecule, it would be possible to design and synthesize novel cocrystals with tailored properties. For instance, a co-former with multiple hydrogen bond donor sites could interact with the cyano and ether functionalities, leading to the formation of complex, multi-component crystalline materials. The field of crystal engineering provides a framework for the rational design of such cocrystals, although specific examples involving this compound have not been reported.
Applications in Catalysis and Ligand Design
The structural motifs within this compound also hint at its potential utility in the fields of catalysis and ligand design. The cyano group and the oxygen atoms of the ether and carboxylic acid functionalities possess lone pairs of electrons that could coordinate to metal centers.
The design of ligands is a cornerstone of homogeneous catalysis, and the specific geometry and electronic properties of a ligand are critical to the performance of a metal catalyst. A derivative of this compound could potentially be synthesized to act as a bidentate or even a tridentate ligand, where the coordinating atoms are strategically positioned to bind to a metal ion. The electronic nature of the cyanophenyl group could also be tuned to modulate the catalytic activity of the metal center. However, without experimental studies, the efficacy of this compound or its derivatives as ligands in catalytic applications remains speculative.
Future Research Trajectories and Interdisciplinary Opportunities for 3 3 Cyanophenethoxy Propanoic Acid Research
The unique structural arrangement of 3-(3-cyanophenethoxy)propanoic acid, which combines a nitrile, an ether linkage, and a carboxylic acid function on a phenoxy scaffold, presents a versatile platform for innovative chemical exploration. Future research can unlock its full potential by focusing on advanced synthetic methodologies, novel reactivity patterns, and the development of functional derivatives. This article outlines key future research trajectories that could significantly expand the applications and understanding of this compound.
Q & A
Basic Research Questions
Q. What are the key structural features of 3-(3-Cyanophenethoxy)propanoic acid, and how do they influence its physicochemical properties?
- Answer: The compound consists of a propanoic acid backbone attached to a phenethyl group substituted with a cyano (-CN) group at the 3-position. The cyanophenethoxy moiety introduces steric bulk and polarity, affecting solubility and reactivity. The carboxylic acid group (pKa ~4-5) enables salt formation in basic media, while the nitrile group enhances electron-withdrawing effects, influencing spectroscopic signatures (e.g., IR absorption at ~2240 cm⁻¹ for -CN) . Solubility varies with pH: soluble in polar aprotic solvents (e.g., DMSO) and alkaline aqueous solutions but less so in non-polar solvents .
Q. What synthetic strategies are commonly employed to prepare this compound?
- Answer: A two-step approach is typical:
Cyanophenethylation: React 3-bromophenethyl alcohol with cyanide sources (e.g., KCN) under SN2 conditions to form 3-cyanophenethanol.
Propanoic Acid Conjugation: Use Mitsunobu coupling or nucleophilic substitution to attach the propanoic acid moiety. Optimize reaction conditions (e.g., Pd catalysis for coupling efficiency, as in ) to achieve yields >70% . Purity is confirmed via HPLC (C18 column, mobile phase: MeCN/H₂O + 0.1% TFA) .
Q. How should researchers characterize this compound spectroscopically?
- Answer:
- NMR: ¹H NMR (DMSO-d6) shows peaks for the propanoic acid chain (δ ~2.5-3.0 ppm, triplet), aromatic protons (δ ~7.2-7.8 ppm), and the nitrile group (no direct proton signal).
- Mass Spectrometry: ESI-MS in negative mode [M-H]⁻ peak at m/z 234.1 (calculated for C₁₂H₁₁NO₃).
- IR: Confirm -CN (2240 cm⁻¹) and -COOH (broad ~2500-3300 cm⁻¹) groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?
- Answer:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF) for cyanide substitution to enhance nucleophilicity.
- Catalyst Tuning: Pd(OAc)₂/Xantphos systems ( ) improve coupling efficiency in aryl-alkyl bond formation.
- Temperature Control: Maintain ≤80°C to prevent nitrile hydrolysis.
- Workflow Integration: One-pot strategies (e.g., tandem substitution/coupling) reduce intermediate isolation steps .
Q. What methodologies are recommended for analyzing its interactions with biological targets (e.g., enzymes)?
- Answer:
- Enzyme Inhibition Assays: Use fluorescence-based assays (e.g., tryptophan quenching) to study binding to serine hydrolases.
- Molecular Docking: Simulate interactions with targets like COX-2 (PDB ID: 5KIR) using AutoDock Vina, focusing on hydrogen bonding with the carboxylic acid group.
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamic parameters .
Q. How should contradictory data on bioactivity be resolved?
- Answer: Cross-validate using orthogonal assays:
- In Vitro vs. In Silico: Compare enzyme inhibition results (IC50) with docking scores.
- Purity Verification: Ensure >95% purity via LC-MS to exclude confounding impurities ().
- Buffer Optimization: Test activity in varying pH (6-8) and ionic strength to identify assay-specific artifacts .
Q. What are the best practices for studying its stability under experimental conditions?
- Answer:
- Accelerated Stability Studies: Incubate at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
- Light Sensitivity: Store in amber vials; UV-Vis spectroscopy tracks nitrile group stability.
- pH-Dependent Degradation: Assess hydrolysis rates in buffers (pH 2-9) to identify optimal storage conditions .
Methodological Considerations
Q. How can researchers design structure-activity relationship (SAR) studies for derivatives?
- Answer:
- Core Modifications: Synthesize analogs with halogens (Cl, F) or methoxy groups on the phenyl ring to assess electronic effects.
- Chain Length Variation: Replace propanoic acid with acetic or butyric acid to study steric impacts.
- Bioisosteric Replacement: Substitute -CN with -CF₃ or -SO₂CH₃ to evaluate pharmacophore requirements .
Q. What computational tools are suitable for predicting its ADMET properties?
- Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
